7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Significance of Fused Heterocyclic Systems in Modern Organic Chemistry
Fused heterocyclic systems, which consist of at least two rings sharing a common bond and containing one or more heteroatoms, are fundamental building blocks in the field of organic chemistry. Their rigid, three-dimensional structures and unique electronic properties make them indispensable in the design and synthesis of a vast array of functional molecules. The fusion of different heterocyclic rings, such as pyrazole (B372694) and pyridine (B92270), can lead to novel chemical entities with distinct reactivity and biological activity profiles that are not attainable with their individual monocyclic components.
Overview of Pyrazolo[4,3-c]pyridine Architectures and Their Chemical Significance
The pyrazolo[4,3-c]pyridine architecture is a bicyclic system formed by the fusion of a pyrazole ring and a pyridine ring. There are several possible isomers of pyrazolopyridine, with the [4,3-c] fusion defining a specific arrangement of the nitrogen atoms within the bicyclic core. rsc.org This particular arrangement imparts a unique distribution of electron density, influencing the molecule's reactivity and its potential for intermolecular interactions. The pyrazolo[4,3-c]pyridine scaffold is of considerable interest due to its presence in a variety of biologically active compounds. nih.gov
Rationale for Investigating 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine as a Key Chemical Entity
The compound this compound has been identified as a key chemical entity for several strategic reasons. The presence of a bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. rsc.orgbeilstein-journals.orgmdpi.com This allows for the introduction of a wide range of substituents, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties. The methyl group at the 1-position of the pyrazole ring serves to block one of the nitrogen atoms, which can simplify subsequent reactions by preventing undesired side reactions and directing functionalization to other positions on the scaffold.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1367795-99-0 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| SMILES | CN1N=CC2=C1C(Br)=CC=N2 |
Historical Context of Pyrazolopyridine Chemistry Relevant to Advanced Synthetic Methodologies
The synthesis of pyrazolopyridines has a rich history, with early methods often relying on the condensation of substituted hydrazines with functionalized pyridines or the construction of the pyridine ring onto a pre-existing pyrazole core. mdpi.com Over the years, synthetic methodologies have evolved significantly, moving towards more efficient and regioselective approaches. The development of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the functionalization of heterocyclic compounds, including pyrazolopyridines. These advanced methods allow for the precise and predictable introduction of various substituents, which is crucial for the development of new chemical entities with desired properties. The synthesis of substituted pyrazolo[4,3-c]pyridines often involves multi-step sequences, starting from readily available precursors and building the fused ring system through a series of cyclization and functionalization reactions. chemicalbook.com
Detailed Research Findings
While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, the synthesis of related brominated pyrazolopyridine isomers provides valuable insights into potential synthetic strategies. For instance, the synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine has been reported starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. This procedure involves a cyclization reaction initiated by isopentyl nitrite (B80452) in the presence of potassium acetate (B1210297) and acetic anhydride. This suggests that a similar strategy, starting with an appropriately substituted pyridine precursor, could potentially be adapted to synthesize the target [4,3-c] isomer.
The true value of this compound lies in its potential as a versatile building block in organic synthesis. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Table of Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | C-C | Synthesis of biaryl and heteroaryl compounds |
| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functional groups |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Synthesis of alkynyl-substituted heterocycles |
| Stille Coupling | Organostannanes | C-C | Formation of C-C bonds with various organic groups |
| Heck Coupling | Alkenes | C-C (alkenyl) | Introduction of vinyl groups |
These reactions would allow for the facile introduction of a diverse array of functional groups at the 7-position, leading to the creation of libraries of novel compounds for various applications.
Properties
CAS No. |
1367795-99-0 |
|---|---|
Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212 |
Purity |
95 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Derivatization of 7 Bromo 1 Methyl 1h Pyrazolo 4,3 C Pyridine
Cross-Coupling Reactions at the C-7 Bromine Center
The bromine atom at the C-7 position of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in the synthesis of diverse derivatives with tailored electronic and steric properties.
Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. While specific studies on This compound are not extensively documented in publicly available literature, the reactivity of similar brominated heterocyclic systems suggests its feasibility. For instance, the Suzuki-Miyaura coupling of related brominated pyrazolopyrimidines has been successfully achieved using various palladium catalysts and bases. scripps.eduresearchgate.net These reactions typically involve the coupling of the bromo-heterocycle with a variety of aryl- and heteroarylboronic acids or their corresponding esters.
A representative reaction scheme for the Suzuki-Miyaura coupling of This compound is depicted below. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would require empirical optimization for this specific substrate.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Data not available |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Data not available |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar heterocyclic systems. Actual yields would need to be determined experimentally.
Sonogashira Coupling for Alkyne Introduction
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations or for their electronic properties. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. cdnsciencepub.com The application of the Sonogashira coupling to bromopyridine derivatives is well-established, suggesting that This compound would be a suitable substrate. accelachem.com
The successful coupling would lead to the formation of 7-alkynyl-1-methyl-1H-pyrazolo[4,3-c]pyridines, providing access to a class of compounds with potential applications in materials science and as synthetic intermediates.
Table 2: Hypothetical Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Data not available |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | DIPA | Toluene | Data not available |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | Data not available |
This table is illustrative and based on general knowledge of Sonogashira reactions on similar heterocyclic systems. Actual yields would need to be determined experimentally.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between aryl halides and a wide range of amines. acs.orgvulcanchem.com This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity of bromopyridines in Buchwald-Hartwig aminations is well-documented, indicating the potential for successful amination of This compound . nsf.govrsc.org
This transformation would allow for the introduction of various primary and secondary amines at the C-7 position, leading to a diverse library of 7-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine derivatives.
Table 3: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Data not available |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Data not available |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | Data not available |
This table is illustrative and based on general knowledge of Buchwald-Hartwig aminations on similar heterocyclic systems. Actual yields would need to be determined experimentally.
Negishi Coupling and Other Transition Metal-Catalyzed Transformations
The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and is known for its high functional group tolerance. The coupling of bromoarenes with various organozinc reagents is a common application of this reaction. It is anticipated that This compound would undergo Negishi coupling with alkyl-, aryl-, and heteroarylzinc reagents.
Other transition metal-catalyzed reactions, such as Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and cyanation reactions, could also be explored for the derivatization of the C-7 position, further expanding the chemical space accessible from this starting material.
Functionalization of the N-1 Methyl Group
The N-1 methyl group of This compound presents another site for chemical modification, although transformations at this position are generally less explored than those at the C-7 bromine center.
Selective Oxidation and Reduction Reactions
Specific methodologies for the selective oxidation or reduction of the N-1 methyl group on the pyrazolo[4,3-c]pyridine scaffold are not well-documented. However, general principles of organic chemistry suggest potential pathways.
Selective Oxidation: The oxidation of N-methyl groups on heterocyclic systems can be challenging due to the potential for competing reactions on the aromatic rings. Strong oxidizing agents might lead to degradation of the heterocyclic core. However, under carefully controlled conditions, it might be possible to achieve selective oxidation to a formyl or carboxylic acid group. For instance, oxidation of N-methyl groups in some aza-aromatic compounds has been achieved using reagents like selenium dioxide or through photolytic or enzymatic methods.
Selective Reduction: The N-1 methyl group is generally unreactive towards typical reducing agents. Functionalization would likely require initial activation, for example, through halogenation of the methyl group followed by reduction. However, such a multi-step process may not be considered a "selective reduction" in the traditional sense.
Further research is needed to develop and optimize selective oxidation and reduction protocols for the N-1 methyl group of This compound .
Radical-Mediated Functionalization
The exploration of radical-mediated functionalization pathways for this compound remains a developing area of research. However, by drawing parallels with the known reactivity of related heterocyclic systems, particularly pyridines and other pyrazolopyridines, potential radical-mediated reactions can be postulated. Generally, pyridines can undergo homolytic substitution, with a preference for the C2 and C4 positions, especially under acidic conditions which enhance the electrophilicity of the ring. chemistry-online.com
One potential avenue for radical functionalization involves the generation of a pyrazolo[4,3-c]pyridinyl radical. A plausible method to achieve this could be through the diazotization of an amino-substituted precursor, followed by homolytic cleavage of the diazonium salt. For instance, studies on the related pyrazolo[3,4-b]pyridine scaffold have demonstrated that aprotic diazotization of 3-aminopyrazolo[3,4-b]pyridines using alkyl nitrites can generate a corresponding pyrazolopyridinyl radical. cdnsciencepub.com This radical species was shown to be capable of arylating benzene, indicating its potential for forming new carbon-carbon bonds. cdnsciencepub.com A similar strategy could theoretically be applied to an amino-derivative of this compound to generate a radical at a specific position, which could then be trapped by various radical acceptors.
Another potential pathway is through photochemical reactions. For example, the photochemical halogenation of pyridine (B92270) is known to proceed via a radical mechanism to yield 2-chloropyridine. chemistry-online.com While specific studies on this compound are not available, it is conceivable that under specific photolytic conditions, either the bromine atom could be homolytically cleaved, or C-H activation at another position on the ring could be initiated to generate a radical intermediate for further functionalization.
The table below outlines hypothetical radical-mediated reactions based on the reactivity of analogous heterocyclic systems.
| Reaction Type | Proposed Reagents | Potential Product |
| Radical Arylation (from amino precursor) | 1. NaNO₂, HCl 2. Benzene | 7-bromo-1-methyl-X-phenyl-1H-pyrazolo[4,3-c]pyridine |
| Photochemical Halogenation | Cl₂, hν | 7-bromo-X-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine |
Electrophilic and Nucleophilic Reactions at Other Ring Positions
Electrophilic Aromatic Substitution (EAS) Patterns
The pyrazolo[4,3-c]pyridine scaffold is a π-deficient system due to the presence of two nitrogen atoms in the pyridine ring and two in the pyrazole (B372694) ring. This inherent electron deficiency generally deactivates the ring system towards electrophilic aromatic substitution. However, the positions of substitution are dictated by the directing effects of the fused rings and the substituents.
Considering these factors, electrophilic attack is most likely to occur at the C3 position of the pyrazole ring, which is analogous to the C4 position in pyrazoles that is known to be susceptible to electrophilic attack. However, electrophilic substitution on the pyridine ring is less favorable. Should it occur, the least deactivated position would be C4. Studies on the related pyrazolo[3,4-b]pyridine system have shown that nitration and chlorination occur at the C3 and C5 positions. cdnsciencepub.com For the pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system, electrophilic substitution such as bromination, iodination, and nitration were observed to take place on the pyrimidine (B1678525) ring. mdpi.comsemanticscholar.org
The predicted order of reactivity for EAS on this compound is C3 > C4.
| Electrophilic Reagent | Predicted Major Product |
| HNO₃/H₂SO₄ | 7-bromo-1-methyl-3-nitro-1H-pyrazolo[4,3-c]pyridine |
| Br₂/FeBr₃ | 3,7-dibromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
| SO₃/H₂SO₄ | This compound-3-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) with Activated Analogs
To enhance the reactivity towards SNAr, the introduction of a strong electron-withdrawing group (EWG) on the pyridine ring, particularly at a position that can stabilize the negative charge of the Meisenheimer intermediate, would be beneficial. For instance, the introduction of a nitro group at the C4 position would significantly activate the C7 position for nucleophilic displacement of the bromide.
A hypothetical reaction sequence could involve the nitration of this compound at the C4 position, followed by SNAr with a nucleophile.
| Activated Analog | Nucleophile | Product |
| 7-bromo-1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine | NaOMe | 7-methoxy-1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine |
| 7-bromo-1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridine | NH₃ | 1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridin-7-amine |
Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduuwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium base, directing deprotonation to the adjacent ortho position. For pyridine rings, a DMG is generally required to overcome competing nucleophilic addition of the organolithium reagent. uwindsor.ca
For this compound, there are no strong endogenous directing groups. However, the nitrogen atoms of the pyridine and pyrazole rings can exhibit a weak directing effect. More effective would be the introduction of a DMG at a specific position to control the regioselectivity of the metalation.
A highly relevant study on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold demonstrated the selective metalation at the C7 position using the hindered base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). rsc.orgresearchgate.net This magnesiation was followed by reaction with various electrophiles or transmetalation to a zinc species for subsequent Negishi cross-coupling. rsc.orgresearchgate.net This suggests a viable pathway for the functionalization of the C4 position (equivalent to C7 in the pyrazolo[3,4-c]pyridine system) of this compound. The bromine at C7 would likely remain intact under these conditions, allowing for subsequent cross-coupling reactions at that site.
The following table presents a plausible directed metalation and electrophilic quench sequence for the C4 position.
| Reagents | Intermediate | Electrophile | Product |
| 1. TMPMgCl·LiCl | 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridin-4-ylmagnesium chloride | I₂ | 7-bromo-4-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
| 1. TMPMgCl·LiCl | 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridin-4-ylmagnesium chloride | DMF | This compound-4-carbaldehyde |
| 1. TMPMgCl·LiCl 2. ZnCl₂ 3. Ar-I, Pd catalyst | 7-bromo-1-methyl-4-(trimethylstannyl)-1H-pyrazolo[4,3-c]pyridine | - | 4-aryl-7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine |
Exploration of Novel Reaction Pathways and Molecular Rearrangements
The pyrazolo[4,3-c]pyridine ring system, being a condensed heterocyclic structure, has the potential to undergo various molecular rearrangements, particularly under thermal or catalytic conditions. One such rearrangement that has been observed in related condensed pyrimidine systems is the Dimroth rearrangement. nih.gov This rearrangement typically involves the isomerization of heterocycles through a ring-opening and ring-closing sequence, leading to the relocation of heteroatoms within the ring system. For example, mdpi.comresearchgate.netCurrent time information in Pasuruan, ID.triazolo[4,3-c]pyrimidines have been shown to rearrange to the isomeric mdpi.comresearchgate.netCurrent time information in Pasuruan, ID.triazolo[1,5-c]pyrimidines. nih.gov
While no specific studies on the Dimroth rearrangement of this compound have been reported, the structural features of the molecule suggest that such a rearrangement could be plausible under certain conditions, potentially leading to the formation of an isomeric pyrazolo[3,4-d]pyrimidine derivative. This would likely involve the cleavage of the pyridine ring followed by re-cyclization.
Another potential area for exploration is the "halogen dance" reaction, which involves the base-catalyzed migration of a halogen atom around an aromatic ring. This has been observed in various brominated heterocycles. For this compound, treatment with a strong, non-nucleophilic base could potentially induce the migration of the bromine atom from the C7 position to another position on the pyridine ring, such as C4.
The investigation of such novel reaction pathways and molecular rearrangements could open up new avenues for the synthesis of diverse and complex heterocyclic scaffolds based on the pyrazolo[4,3-c]pyridine core.
Spectroscopic and Advanced Analytical Characterization of 7 Bromo 1 Methyl 1h Pyrazolo 4,3 C Pyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for mapping the complex spin systems within the pyrazolo[4,3-c]pyridine framework. The full and unambiguous assignment of all ¹H and ¹³C NMR resonances is typically achieved by combining standard NMR techniques. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY spectra would establish the connectivity between adjacent protons on the pyridine (B92270) ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH), allowing for the direct assignment of protonated carbons. sdsu.edu Each proton signal on the aromatic rings and the methyl group will show a cross-peak to its attached carbon atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. harvard.edu For example, a NOESY experiment could show a spatial correlation between the N-methyl protons and the proton at position 7a, if present, or other nearby protons on the ring system.
The combination of these techniques allows for the complete and confident assignment of the molecular structure. rsc.org Representative ¹H and ¹³C NMR chemical shifts for the core pyrazolo[4,3-c]pyridine structure are influenced by the substituents present.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Pyrazolo[4,3-c]pyridine Scaffold Note: Data is illustrative and based on related structures. Actual shifts will vary with substitution and solvent.
Solid-State NMR for Conformational and Polymorphic Analysis
While solution-state NMR provides data on molecules in their dynamic state, solid-state NMR (ssNMR) spectroscopy offers valuable insights into the structure and dynamics of materials in their solid, crystalline form. This technique is particularly powerful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a substance's physical properties.
For this compound and its crystalline derivatives, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used. By analyzing the chemical shifts and line widths in the solid state, one can distinguish between different polymorphs or identify the presence of conformational isomers within the crystal lattice. michael-hunger.de Furthermore, ssNMR can probe intermolecular interactions, providing data that complements the information obtained from X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆BrN₃), HRMS would verify the molecular formula by matching the experimental mass to the theoretical mass with a high degree of precision (typically within 5 ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.
Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. benthamopen.com The fragmentation of the pyrazole (B372694) ring often involves two key processes: the expulsion of hydrocyanic acid (HCN) and the loss of molecular nitrogen (N₂). researchgate.net The pyridine ring can also undergo characteristic fragmentation. A proposed fragmentation pathway for this compound would likely involve initial cleavages around the fused ring system.
Table 2: Predicted HRMS Fragments for this compound
X-ray Crystallography for Definitive Structural Assignment and Conformational Preferences of Crystalline Derivatives
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline compound. nih.gov For derivatives of this compound that form suitable single crystals, this technique provides unequivocal proof of structure, including absolute stereochemistry if applicable. researchgate.net
The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused aromatic ring system. Furthermore, X-ray crystallography reveals how molecules are arranged within the crystal lattice, providing crucial information on intermolecular interactions such as hydrogen bonding, halogen bonding (involving the bromine atom), and π–π stacking between the aromatic rings. researchgate.net These interactions are fundamental to understanding the solid-state properties of the material. The crystal structures of related heterocyclic systems often show planar fused rings with specific packing modes determined by these non-covalent interactions. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into chemical bonding. FT-IR and Raman spectroscopy are often used as complementary techniques; vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
For this compound, the spectra would be characterized by vibrations corresponding to the different components of the molecule.
Table 3: Expected Vibrational Frequencies for this compound
The C=N and C=C stretching vibrations of the fused aromatic rings typically appear in the 1500-1650 cm⁻¹ region. scialert.net The stretching vibrations for the aromatic C-H bonds are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the N-methyl group would be found just below 3000 cm⁻¹. rasayanjournal.co.in The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range, which can be more readily observed using Raman spectroscopy. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The fused aromatic system of this compound constitutes a chromophore that is expected to absorb light in the UV region.
The UV-Vis spectrum would likely display multiple absorption bands corresponding to π→π* transitions within the conjugated π-electron system of the pyrazolopyridine core. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. Substitution on the ring system can cause shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For some related heterocyclic systems, absorption has been noted in the 300-540 nm range. acs.org Analysis of the UV-Vis spectrum helps to characterize the chromophoric properties of the molecule, which is relevant for applications in materials science and medicinal chemistry.
Table of Compounds Mentioned
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., Chiral HPLC, GC-MS)
The rigorous assessment of purity and the separation of isomers are critical steps in the characterization and quality control of novel heterocyclic compounds such as this compound and its derivatives. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for achieving these analytical objectives. These methods offer high resolution and sensitivity, enabling the detection and quantification of impurities, as well as the separation of complex isomeric mixtures.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
For derivatives of this compound that possess a stereogenic center, chiral HPLC is the premier technique for enantiomeric separation and the determination of enantiomeric purity. The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed for the resolution of a broad range of chiral compounds, including nitrogen-containing heterocycles.
The development of a chiral HPLC method would involve screening various CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol) to achieve baseline separation of the enantiomers. The inclusion of additives to the mobile phase can also significantly influence the separation efficiency.
Illustrative Chiral HPLC Separation Data for a Hypothetical Chiral Derivative
While specific experimental data for chiral derivatives of this compound is not extensively published, the following table illustrates a potential separation profile based on methods developed for analogous chiral heterocyclic compounds.
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% |
| Note: This data is illustrative and intended to represent a typical chiral separation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification and quantification.
This technique is particularly useful for identifying and quantifying process-related impurities, such as starting materials, by-products, and degradation products. For isomeric derivatives with different substitution patterns, GC-MS can often achieve separation, and the mass spectra can aid in the structural elucidation of the isomers. The fragmentation patterns observed in the mass spectra are often unique to specific isomers, allowing for their differentiation. In cases where isomers co-elute, techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide the necessary resolution.
Hypothetical GC-MS Data for Purity Assessment
The following table provides a hypothetical example of a GC-MS analysis for determining the purity of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Compound Name | m/z (Major Fragments) | Purity (%) |
| 1 | 12.3 | This compound | 211, 213, 132, 105 | 99.5 |
| 2 | 10.8 | Starting Material (e.g., a brominated pyridine precursor) | (Specific to precursor) | 0.2 |
| 3 | 13.1 | Isomeric Impurity (e.g., a regioisomer) | 211, 213, (different fragmentation pattern) | 0.3 |
| Note: This data is for illustrative purposes to demonstrate the application of GC-MS in purity assessment. |
The combination of these advanced chromatographic techniques provides a comprehensive analytical workflow for the characterization of this compound and its derivatives, ensuring the purity, identity, and, where applicable, the enantiomeric integrity of these novel compounds.
Computational and Theoretical Studies on 7 Bromo 1 Methyl 1h Pyrazolo 4,3 C Pyridine
Electronic Structure Analysis Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, a DFT analysis would yield crucial information about its electronic characteristics. However, specific DFT studies on this compound have not been reported in the scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap generally indicates a more reactive molecule.
A theoretical study on this compound would involve calculating the energies of its HOMO and LUMO. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule that are most likely to be involved in electron donation (HOMO) and electron acceptance (LUMO). For instance, in a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV. nih.gov Such calculations, however, are not available for this compound.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | Data not available | Indicates electron-donating ability |
| LUMO Energy | Data not available | Indicates electron-accepting ability |
Note: This table is for illustrative purposes only, as no specific data for this compound has been found.
Charge Distribution and Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazolopyridine ring system, suggesting their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. While MEP studies have been conducted on similar heterocyclic systems like 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, no such analysis has been published for this compound. researchgate.netresearchgate.net
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. By exploring the potential energy surface, the most stable conformation(s) of a molecule can be identified. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited. A computational study would involve systematically rotating the methyl group to identify the global energy minimum. Such a study is crucial for understanding its three-dimensional structure and how it might interact with biological targets. There are currently no published conformational analysis studies for this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)
Computational methods can be used to predict various spectroscopic parameters, which can aid in the characterization of a compound.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the structure of a synthesized compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. While experimental NMR data for related compounds is available, predicted NMR spectra for this compound have not been reported. nsf.govchemicalbook.comresearchgate.net
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions and the maximum absorption wavelengths (λmax). Such theoretical spectra are not available for this compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts | Data not available |
| ¹³C NMR Chemical Shifts | Data not available |
Note: This table is for illustrative purposes only, as no specific data for this compound has been found.
Mechanistic Investigations of Synthetic Reactions and Derivatizations (e.g., Transition State Analysis)
Computational chemistry plays a vital role in elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. For the synthesis of this compound or its subsequent derivatizations, a computational study could provide valuable insights into the reaction kinetics and thermodynamics. However, no such mechanistic investigations have been published for this compound.
Tautomerism Studies and Relative Stabilities of Protomeric Forms
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyrazole (B372694) and its fused derivatives can exist in different tautomeric forms. A computational study would involve calculating the relative energies of the possible protomeric forms of this compound in both the gas phase and in different solvents to determine the most stable tautomer. While tautomerism is a known phenomenon in pyrazole chemistry, specific computational studies on the tautomeric equilibrium of this compound are not available in the literature. scispace.comresearchgate.netresearchgate.netnih.gov
Molecular Dynamics Simulations to Understand Chemical Behavior in Different Environments
Molecular dynamics (MD) simulations are powerful computational tools used to model the dynamic behavior of molecules over time. By simulating the interactions and movements of atoms and molecules, MD can provide deep insights into the conformational preferences, solvation properties, and intermolecular interactions of a chemical compound in various environments. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from computational studies on related pyrazolo[4,3-c]pyridine and other substituted pyridine (B92270) derivatives. mdpi.comnih.gov Such simulations are crucial for rationalizing experimental observations and guiding the design of new molecules with desired properties.
In the context of drug discovery and development, MD simulations are invaluable for studying the interaction of small molecules with biological macromolecules like proteins. mdpi.com For pyrazolo[4,3-c]pyridine derivatives, which have been investigated as inhibitors of enzymes such as carbonic anhydrases and protein kinases, MD simulations can reveal the precise binding mode and the stability of the ligand-protein complex. mdpi.comrsc.org These simulations can track the conformational changes in both the ligand and the protein upon binding and calculate the binding free energy, which is a measure of the affinity of the molecule for its target. nih.govmdpi.com
Key interactions governing the binding of pyrazolo[4,3-c]pyridine scaffolds to protein targets often include hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov MD simulations can quantify the contribution of each of these interactions and identify the key amino acid residues involved in the binding. nih.gov This information is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. For this compound, the bromine atom could participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
The data that can be extracted from MD simulations is rich and varied. It includes structural information like root-mean-square deviation (RMSD) to assess the stability of the system, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein, and radial distribution functions (RDFs) to understand the solvation shell structure. rsc.orgnih.gov Energetic data, such as binding free energies calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), provides a quantitative measure of binding affinity. figshare.com
Below is an interactive data table summarizing the types of interactions and typical energy contributions that could be expected from MD simulations of this compound in a protein binding site, based on studies of analogous compounds.
| Interaction Type | Potential Interacting Groups on Compound | Potential Protein Residues | Typical Energy Contribution (kcal/mol) | Simulation Insight |
|---|---|---|---|---|
| Hydrogen Bonding | Pyridine N, Pyrazole N | Asp, Glu, Ser, Thr, Asn, Gln, Lys, Arg | -2 to -10 | Directional interactions crucial for specificity and affinity. |
| π-π Stacking | Pyrazolo[4,3-c]pyridine ring system | Phe, Tyr, Trp, His | -1 to -5 | Stabilizes the complex through aromatic ring interactions. |
| Hydrophobic Interactions | Methyl group, Aromatic rings | Ala, Val, Leu, Ile, Met, Pro | -1 to -4 | Drives binding by minimizing exposure to water. |
| Halogen Bonding | Bromo group | Carbonyl oxygens (backbone/sidechain), Ser, Thr | -1 to -5 | Can provide additional specificity and affinity. |
| Van der Waals | Entire molecule | All surrounding residues | Variable | Contributes to the overall shape complementarity and binding. |
Utility of 7 Bromo 1 Methyl 1h Pyrazolo 4,3 C Pyridine As a Scaffold in Broader Chemical Research
A Versatile Building Block for Complex Organic Architectures
The inherent reactivity of the 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine core, particularly the presence of the bromine atom, makes it an ideal starting point for the synthesis of more complex molecular structures. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of a wide array of functional groups and the construction of larger molecular frameworks.
Synthesis of Polycyclic Systems and Heterocycle Arrays
While direct studies on the use of this compound in the synthesis of polycyclic systems are not extensively documented, the broader class of pyrazolopyridines has demonstrated significant potential in this area. For instance, related pyrazolo[3,4-b]pyridine derivatives have been utilized as precursors for the construction of more complex fused heterocyclic systems. The strategic placement of the bromine atom on the pyridine (B92270) ring of this compound provides a reactive handle for intramolecular cyclization reactions, which could lead to the formation of novel polycyclic aromatic hydrocarbons or extended heterocyclic systems.
Furthermore, the pyrazolopyridine scaffold can be functionalized to create arrays of interconnected heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed at the 7-position to link the pyrazolopyridine unit to other heterocyclic rings, thereby generating libraries of compounds with diverse electronic and steric properties. The synthesis of such arrays is of particular interest in materials science and medicinal chemistry, where the spatial arrangement of heterocyclic units can significantly influence the material's properties or the molecule's biological activity.
Incorporation into Supramolecular Frameworks and Macrocyclic Compounds
This functionalized pyrazolopyridine could then be used as a "corner piece" in the self-assembly of discrete molecular cages or extended metal-organic frameworks (MOFs). The directionality of the interactions would be dictated by the geometry of the pyrazolopyridine scaffold and the nature of the appended functional groups. Similarly, by linking two or more this compound units through flexible or rigid linkers via reactions at the bromine position, it is conceivable to synthesize novel macrocyclic compounds with defined cavity sizes and shapes, suitable for host-guest chemistry applications.
Application in Ligand Design for Organometallic Catalysis
The field of organometallic catalysis heavily relies on the design of sophisticated ligands that can fine-tune the electronic and steric properties of a metal center. The pyrazolopyridine scaffold, with its multiple nitrogen donor atoms, presents a compelling framework for the development of novel ligands.
Investigation of Coordination Chemistry with Transition Metals
Pyrazolopyridines, as a class of compounds, are known to act as bidentate ligands, coordinating to transition metals through the nitrogen atoms of both the pyrazole (B372694) and pyridine rings. scilit.com The specific substitution pattern of this compound would influence its coordination behavior. The methyl group at the 1-position of the pyrazole ring and the bromine atom at the 7-position of the pyridine ring would modulate the electronic properties of the coordinating nitrogen atoms and introduce steric bulk around the metal center.
Systematic studies on the coordination of this compound with a range of transition metals, such as palladium, platinum, rhodium, and iridium, would be necessary to fully understand its coordination chemistry. Such studies would involve the synthesis and characterization of the resulting metal complexes, including the determination of their coordination geometries, bond lengths, and angles through techniques like X-ray crystallography and NMR spectroscopy.
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Metal Center | Potential Coordination Geometry | Potential Ligand Binding Mode |
| Palladium(II) | Square Planar | Bidentate (N,N') |
| Platinum(II) | Square Planar | Bidentate (N,N') |
| Rhodium(I) | Square Planar | Bidentate (N,N') |
| Iridium(III) | Octahedral | Bidentate (N,N') |
This table is illustrative and based on the known coordination chemistry of similar pyrazolopyridine ligands.
Evaluation of Catalytic Performance in Model Organic Reactions
Once the coordination chemistry of this compound-metal complexes is established, their catalytic performance can be evaluated in various model organic reactions. Given the prevalence of palladium catalysis in modern organic synthesis, complexes of this pyrazolopyridine with palladium would be prime candidates for testing in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
The electronic and steric effects imparted by the bromo and methyl substituents on the ligand could lead to enhanced catalytic activity, selectivity, or stability compared to existing catalyst systems. For instance, the steric hindrance provided by the substituents might favor certain reaction pathways or prevent catalyst deactivation. The evaluation would involve systematic screening of reaction conditions, including catalyst loading, temperature, and solvent, to optimize the catalytic performance. The results of these studies could lead to the development of novel and more efficient catalysts for important organic transformations.
Development of Chemical Probes for Fundamental Research
Chemical probes are essential tools for dissecting complex biological processes. The pyrazolopyridine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids and signaling molecules. scilit.com This resemblance makes pyrazolopyridine derivatives promising candidates for the development of chemical probes that can interact with and modulate the function of purine-binding proteins, such as kinases and G-protein coupled receptors.
While the direct application of this compound as a chemical probe has not been explicitly reported, its structural features make it an attractive starting point for such development. The bromine atom serves as a convenient point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are necessary for visualizing the probe's interaction with its biological target. Furthermore, the pyrazolopyridine core can be systematically modified to optimize its binding affinity and selectivity for a specific protein of interest.
For example, libraries of derivatives could be synthesized by varying the substituent at the 7-position (introduced via the bromine atom) and evaluating their activity against a panel of kinases. Promising hits could then be further developed into potent and selective chemical probes for studying the role of these kinases in cellular signaling pathways.
Exploration of Spectroscopic Probe Applications (e.g., non-biological fluorescence)
The pyrazolopyridine core is a known fluorophore, and its derivatives have been explored for various spectroscopic applications. Diverse pyrazole derivatives have demonstrated fluorescent properties characterized by high quantum yields, good photostability, and thermostability. nih.gov Their high synthetic versatility allows for fine-tuning of their photophysical properties. nih.gov The introduction of π-donating groups to fused pyrazolopyridine systems can result in highly fluorescent materials with strong intramolecular charge transfer (ICT) characteristics. researchgate.net
While specific data on the non-biological fluorescence of this compound is not extensively detailed in the literature, the properties of related compounds suggest its potential. For instance, other pyrazolopyridine isomers have been developed as fluorescent dyes and chemosensors. researchgate.netnih.gov The fluorescence behavior is highly dependent on the nature and position of substituents on the bicyclic ring. Electron-donating groups (EDGs) tend to improve both absorption and emission behaviors. rsc.org
The subject compound, this compound, possesses a bromine atom, which is an electron-withdrawing group, and a methyl group, which is weakly electron-donating. This substitution pattern would be expected to influence the ICT character and thus the emission wavelength and quantum yield. The bromine atom could also facilitate intersystem crossing, potentially leading to phosphorescence. Further derivatization, for which the bromine atom serves as an excellent synthetic handle, could be used to develop novel spectroscopic probes. For example, replacing the bromine with strong electron-donating or accepting groups via cross-coupling reactions could generate a series of compounds with tailored fluorescent properties for use as environmental sensors or molecular switches.
| Pyrazolopyridine Derivative Class | Reported Spectroscopic Property | Potential Application | Reference |
|---|---|---|---|
| Pyrazolo[4,3-b]pyridine | Fluorescence emission band at 440 nm, which redshifted to 473 nm in the presence of BF3. Quantum yield increased from 35% to 65%. | Detection of Lewis acids. | nih.gov |
| Tetracyclic Pyrazolo[3,4-b]pyridine-Based Coumarin Chromophores | Highly fluorescent with strong intramolecular charge transfer (ICT) character. | Fluorescent dyes and chemosensors. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | High fluorescence quantum yields (up to 0.97 in solution) and good solid-state emission intensities. Properties are tunable with EDGs. | Solid-state emitters, commercial probe alternatives. | rsc.org |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Turn-off reversible fluorescence upon complexation with metal ions (Cu2+, Co2+, Ni2+, Hg2+). | Nanomolar detection of metal ions. | mdpi.com |
Integration into Functional Materials (e.g., organic semiconductors, optoelectronic devices)
The pyrazolo[4,3-c]pyridine scaffold possesses inherent electronic characteristics that make it an attractive candidate for incorporation into functional organic materials. The fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring creates a system with a permanent dipole and potential for intramolecular charge transfer, which is a desirable feature for materials used in optoelectronics.
Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have garnered significant attention for their potential in developing organic materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net The structural rigidity, thermal stability, and tunable photophysical properties of the pyrazolopyridine core are advantageous for creating robust and efficient emitters in OLED devices.
The compound this compound serves as a key building block for more complex functional materials. The bromine atom at the C7 position is a versatile functional handle that allows for the introduction of various organic fragments through well-established cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the synthesis of:
Organic Semiconductors: By attaching extended π-conjugated systems to the pyrazolopyridine core, it is possible to design novel materials for organic field-effect transistors (OFETs). The electronic nature of the pyrazolopyridine core can be modulated to produce either p-type or n-type semiconducting materials.
Optoelectronic Devices: The scaffold can be integrated into larger molecular structures designed as emitters for OLEDs or as non-linear optical (NLO) materials. The ability to precisely tune the electronic properties by modifying substituents allows for the rational design of materials with specific emission colors or NLO responses.
Chemosensors: The nitrogen atoms within the bicyclic system can act as binding sites for metal ions or other analytes. mdpi.com Functionalization via the bromo group can introduce specific recognition moieties, leading to highly selective and sensitive chemosensors. nih.govmdpi.com
Exploration of Structure-Reactivity Relationships within the Pyrazolo[4,3-c]pyridine Class for General Chemical Principles
The reactivity of the pyrazolo[4,3-c]pyridine scaffold is governed by the distinct electronic nature of its constituent rings and the influence of substituents. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the pyrazole ring is electron-rich and more reactive towards electrophiles. The presence of substituents can significantly modify this intrinsic reactivity.
Studies on the functionalization of related pyrazolo[3,4-c]pyridines demonstrate that different positions on the ring system can be selectively elaborated. rsc.org For this compound, the following structure-reactivity principles apply:
N1- and N2-Positions: The pyrazole ring contains two nitrogen atoms. In the parent 1H-pyrazolo[4,3-c]pyridine, N-alkylation can occur at either N1 or N2, with the regioselectivity depending on the reaction conditions and the nature of the electrophile. The presence of the methyl group at N1 in the title compound directs any further reactivity to other sites.
C3-Position: This position on the pyrazole ring is typically electron-rich and can be a site for electrophilic substitution, although the fused pyridine ring diminishes its reactivity compared to a simple pyrazole.
C7-Position: The bromine atom at this position is the most significant feature for synthetic diversification. It is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing access to a vast array of derivatives that would be difficult to synthesize directly.
Pyridine Ring Carbons (C4, C5): These positions are electron-deficient. Selective metalation can be challenging but has been achieved on related isomers, enabling the introduction of further substituents. rsc.org
Structure-activity relationship (SAR) studies, although often conducted in a biological context, provide valuable insights into general chemical principles. For example, in a series of pyrazolo[4,3-c]pyridines developed as protein-protein interaction inhibitors, modifications at various positions on the scaffold led to significant changes in binding affinity. nih.govacs.org This highlights how subtle electronic and steric changes, such as altering substituents on aryl rings attached to the core, can profoundly impact molecular interactions. In one study, the presence of an N-methylpropionamide linker between a benzenesulfonamide (B165840) and the pyrazolopyridine moiety was found to be favorable for certain biological activities, demonstrating how reactivity and functionality can be tuned via linkers attached to the core structure. nih.govmdpi.com
| Position on Pyrazolo[4,3-c]pyridine Core | Type of Reaction | Description | Reference |
|---|---|---|---|
| C7-Br | Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction with boronic acids to form new C-C bonds, attaching aryl or alkyl groups. | rsc.org |
| C7-Br | Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines to form new C-N bonds, introducing amino functionalities. | rsc.org |
| Pyridine N-atom | N-Alkylation / N-Acylation | Reaction with alkyl or acyl halides to functionalize the nitrogen atom of the pyridine ring. | acs.org |
| General Scaffold | Condensation Reactions | The core structure is often synthesized via condensation of a dienamine with amines containing various functional fragments. | nih.govmdpi.com |
Future Research Directions and Outlook in Pyrazolopyridine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of pyrazolopyridine derivatives is increasingly moving towards environmentally benign methods to minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.netnih.gov Future research will likely focus on several key areas of green chemistry.
One promising direction is the expanded use of multicomponent reactions (MCRs) . These one-pot processes, where three or more reactants combine to form a single product, offer high atom economy and procedural simplicity. The development of novel MCRs for the synthesis of pyrazolopyridines, including 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, could significantly streamline their production.
Another area of focus is the use of eco-friendly catalysts and reaction media . This includes the development of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) and magnetic nanoparticles, which can be easily separated from the reaction mixture. researchgate.net Furthermore, the replacement of volatile organic compounds (VOCs) with greener solvents like water, ethanol (B145695), or even solvent-free reaction conditions is a critical goal. researchgate.net Microwave and ultrasound-assisted synthesis are also expected to become more prevalent, as these techniques can accelerate reaction rates and improve yields under milder conditions. researchgate.net
| Green Chemistry Approach | Advantages | Relevance to this compound Synthesis |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Development of novel MCRs could provide a more direct and efficient route to this specific isomer. |
| Heterogeneous Catalysis | Catalyst reusability, easy product purification. | Employing recyclable catalysts would make the synthesis more cost-effective and environmentally friendly. |
| Green Solvents (e.g., water, ethanol) | Reduced toxicity and environmental impact. | Shifting to aqueous or bio-based solvent systems would align the synthesis with green chemistry principles. |
| Microwave/Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, milder conditions. | These energy-efficient techniques can improve the overall efficiency of the synthetic process. |
Exploration of Novel Biocatalytic or Enzymatic Transformations
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is an emerging field in the synthesis of pharmaceuticals and fine chemicals. mdpi.com This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. mdpi.com
Future research in pyrazolopyridine chemistry will likely involve the exploration of enzymes for key synthetic steps. For instance, enzymes could be employed for the selective halogenation or dehalogenation of the pyrazolopyridine core, or for the formation of the heterocyclic rings themselves. The development of "designer enzymes" through directed evolution could lead to biocatalysts tailored for specific transformations in the synthesis of derivatives of this compound.
The integration of biocatalysis into the synthetic routes for pyrazolopyridines is still in its early stages but holds immense potential for creating more sustainable and efficient manufacturing processes.
Discovery of Unprecedented Reactivity Patterns and Derivatization Strategies
The functionalization of the pyrazolopyridine scaffold is crucial for modulating its biological activity and material properties. Future research will aim to uncover novel reactivity patterns and develop innovative derivatization strategies. For this compound, the bromine atom at the C7 position serves as a versatile handle for a wide range of transformations.
Cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are expected to be further exploited for introducing diverse substituents at the C7 position. rsc.org Research into new catalysts and reaction conditions that allow for these couplings to be performed with higher efficiency and broader substrate scope will be a key focus.
Furthermore, the development of methods for the selective functionalization of other positions on the pyrazolopyridine ring, such as C-H activation, will open up new avenues for creating novel analogues. rsc.org This would allow for the synthesis of a wider range of derivatives of this compound with tailored properties. The exploration of photochemical and electrochemical methods for derivatization also presents exciting opportunities for discovering unprecedented reactivity.
| Derivatization Strategy | Target Position | Potential outcome for this compound |
| Suzuki-Miyaura Coupling | C7 (via Bromine) | Introduction of aryl and heteroaryl groups. |
| Buchwald-Hartwig Amination | C7 (via Bromine) | Formation of C-N bonds with various amines. |
| Sonogashira Coupling | C7 (via Bromine) | Introduction of alkyne functionalities. |
| C-H Activation | Other ring positions | Direct functionalization without pre-installed handles. |
Advanced Applications in Materials Science and Engineering
While pyrazolopyridines are well-established in medicinal chemistry, their potential in materials science is an area of growing interest. mdpi.com The rigid, planar structure and the presence of multiple nitrogen atoms make the pyrazolopyridine scaffold an attractive building block for various functional materials.
Future research could explore the use of this compound and its derivatives in the development of:
Organic Light-Emitting Diodes (OLEDs): The photophysical properties of pyrazolopyridines can be tuned by introducing different substituents, making them potential candidates for emissive or host materials in OLEDs.
Sensors: The nitrogen atoms in the pyrazolopyridine ring can act as coordination sites for metal ions, suggesting their potential application in chemical sensors.
Organic Semiconductors: The extended π-system of pyrazolopyridine derivatives could be exploited for their use in organic field-effect transistors (OFETs) and other electronic devices.
Ligands in Coordination Chemistry: N-unsubstituted pyrazoles are known to be versatile ligands, and the pyrazolopyridine scaffold can be used to create novel ligands for catalysis and materials synthesis. mdpi.com
Integration of Artificial Intelligence and Machine Learning for Retrosynthesis and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and drug discovery. ijsetpub.comnih.gov In the context of pyrazolopyridine chemistry, these technologies can be applied in several ways.
Retrosynthesis planning is a key area where AI can have a significant impact. engineering.org.cnarxiv.org AI algorithms can be trained on vast databases of chemical reactions to predict viable synthetic routes for complex molecules like this compound and its derivatives. nih.gov This can help chemists to identify more efficient and novel synthetic pathways.
Property prediction is another important application of ML. nih.gov By training models on existing data, it is possible to predict the biological activity, toxicity, and physicochemical properties of novel pyrazolopyridine derivatives before they are synthesized. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov The integration of AI and ML with automated synthesis platforms could ultimately lead to autonomous systems for molecular discovery and optimization. ijsetpub.com
| AI/ML Application | Description | Potential Impact on Pyrazolopyridine Chemistry |
| Retrosynthesis | AI algorithms predict synthetic routes to a target molecule. | Faster identification of efficient and novel synthetic pathways for compounds like this compound. |
| Property Prediction | ML models predict biological, physical, and chemical properties. | Prioritization of synthetic targets, reducing the time and cost of drug discovery and materials development. |
| De Novo Design | Generative models propose novel molecular structures with desired properties. | Discovery of new pyrazolopyridine-based drug candidates and materials with optimized characteristics. |
Conclusion
Summary of Key Achievements in the Synthesis and Chemical Manipulation of 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
The synthesis of the core 7-bromo-1H-pyrazolo[4,3-c]pyridine structure can be conceptually approached through established methodologies for constructing fused bicyclic heteroaromatic systems. One plausible route involves the cyclization of a suitably substituted pyridine (B92270) precursor. For instance, a common strategy for forming the pyrazole (B372694) ring fused to a pyridine is through the reaction of a hydrazine with a pyridine derivative bearing appropriate functional groups, such as a carbonyl and a leaving group, or through intramolecular cyclization of a pyridylhydrazine derivative.
The introduction of the methyl group at the N-1 position of the pyrazole ring can be achieved either by utilizing a methylated hydrazine in the initial cyclization step or by the N-alkylation of the pre-formed 7-bromo-1H-pyrazolo[4,3-c]pyridine scaffold. The latter approach offers regioselective control, as the nitrogen atoms of the pyrazole ring exhibit different nucleophilicities.
The chemical manipulation of this compound is primarily centered around the reactive bromine substituent on the pyridine ring. This bromide is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the introduction of a wide array of substituents at the 7-position, thereby enabling the synthesis of a diverse library of derivatives.
Highlights of its Contribution to Advancing Fundamental Organic Chemistry
The study of this compound and its reactions contributes to the broader understanding of the reactivity of fused heterocyclic systems. The pyrazolopyridine core is a prevalent motif in medicinal chemistry and materials science, and understanding the influence of substituents on the electronic properties and reactivity of this scaffold is of significant academic and industrial interest.
Specifically, the investigation of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, on this substrate provides valuable data on the reactivity of a bromo-substituted pyridine ring when fused to a pyrazole. The electronic interplay between the two aromatic rings can influence the oxidative addition step in the catalytic cycle of these reactions. Furthermore, the presence of multiple nitrogen atoms in the bicyclic system can affect catalyst coordination and reactivity.
The exploration of nucleophilic aromatic substitution reactions on this scaffold would also contribute to the understanding of the electron-deficient nature of the pyridine ring, which is further modulated by the fused pyrazole ring and the bromo-substituent.
Future Perspectives on its Role in Expanding Chemical Knowledge and Methodologies
The this compound scaffold holds potential for further exploration in several areas of chemical research. The development of novel synthetic routes to this compound, particularly those that are more efficient and allow for greater substituent diversity, remains an area of interest.
Furthermore, the application of this building block in the synthesis of complex molecules with potential biological activity is a promising avenue for future research. The pyrazolopyridine core is a known pharmacophore, and the ability to functionalize the 7-position through the bromo-substituent allows for the systematic exploration of structure-activity relationships.
From a methodological standpoint, the use of this compound as a substrate in the development of new cross-coupling technologies or other C-H functionalization reactions could lead to the discovery of novel and more efficient synthetic transformations. The unique electronic and steric properties of this fused heterocyclic system may enable transformations that are not possible with simpler substrates.
Q & A
Q. What are the established synthetic routes for 7-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions. A common approach starts with halogenated pyridine precursors. For example:
- Route 1 : Reacting 3-amino-4-methylpyrazole with 2-chloropyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) forms the pyrazolo[4,3-c]pyridine core. Bromination at the 7-position is achieved using N-bromosuccinimide (NBS) under radical initiation .
- Route 2 : Microwave-assisted synthesis reduces reaction time (from 24 hours to <2 hours) and improves yield (from 50% to >75%) by enabling precise temperature control .
Q. Key Variables :
| Parameter | Effect on Yield |
|---|---|
| Solvent polarity (DMF vs. THF) | Higher polarity increases cyclization efficiency |
| Temperature (80°C vs. 120°C) | Elevated temperatures reduce side reactions but risk decomposition |
| Catalyst (e.g., Pd(OAc)₂) | Enhances regioselectivity during bromination |
Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies substitution patterns:
- Methyl group at N1: δ 3.2–3.5 ppm (singlet, 3H) .
- Bromine’s deshielding effect: Aromatic protons at δ 8.1–8.5 ppm .
- Mass Spectrometry : HRMS confirms molecular ion [M+H]⁺ at m/z 242.98 (C₇H₆BrN₃⁺) .
- X-ray Crystallography : Resolves regiochemical ambiguities in the pyrazolo-pyridine fused ring system .
Q. What are the key physicochemical properties relevant to its use in biological assays?
Methodological Answer:
- LogP : ~2.1 (calculated via PubChem), indicating moderate lipophilicity for cell permeability .
- Solubility : Poor in water (<0.1 mg/mL), requiring DMSO or ethanol for stock solutions .
- Stability : Degrades under UV light (t₁/₂ < 24 hours), necessitating dark storage at –20°C .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
Methodological Answer: Contradictions arise from assay conditions or off-target effects. Strategies include:
- Dose-Response Profiling : Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .
- Target Engagement Studies : Use competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with kinases like CDK2 or JAK3 .
- Metabolite Screening : LC-MS/MS identifies degradation products that may contribute to false-positive activity .
Q. What strategies optimize the synthetic yield of this compound for scaled-up studies?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer, achieving >90% yield in bromination steps compared to batch reactors (60–70%) .
- Green Chemistry : Solvent recycling (e.g., DMF via distillation) reduces costs and waste .
- Catalyst Screening : Pd/C (5 mol%) increases regioselectivity for 7-bromo substitution over 5-bromo byproducts (4:1 ratio) .
Q. How do substitution patterns (e.g., bromine position, methyl group) affect reactivity in cross-coupling reactions?
Methodological Answer:
-
Suzuki-Miyaura Coupling : The 7-bromo group reacts preferentially with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, 12 hours, 85% yield) .
-
Effect of Methyl Group : Steric hindrance at N1 slows coupling kinetics but stabilizes the pyrazole ring against oxidation .
-
Comparative Reactivity :
Position Reactivity (vs. 7-Bromo) 5-Bromo 30% slower due to electronic deactivation 3-Bromo 50% faster (less steric hindrance)
Q. What computational methods predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Docking Simulations : AutoDock Vina screens ATP-binding pockets (e.g., CDK2, PDB: 1HCL). The bromine atom forms hydrophobic contacts with Leu83, while the pyrazole nitrogen hydrogen-bonds with Asp86 .
- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models : Electron-withdrawing substituents (e.g., Br) correlate with increased kinase inhibition (R² = 0.89 in a dataset of 50 derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours) to minimize variability .
- Control for Purity : HPLC purity >98% (retention time 8.2 min, C18 column) ensures activity is not confounded by impurities .
- Normalization : Express IC₅₀ values relative to a reference compound (e.g., doxorubicin) to account for inter-lab differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
